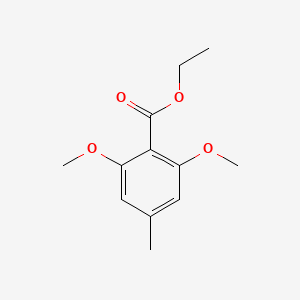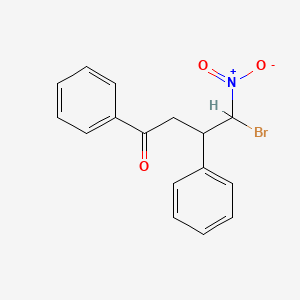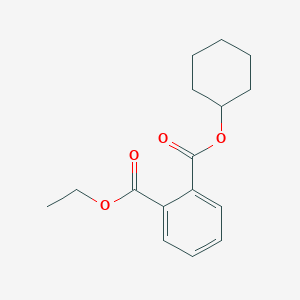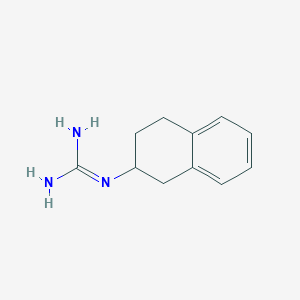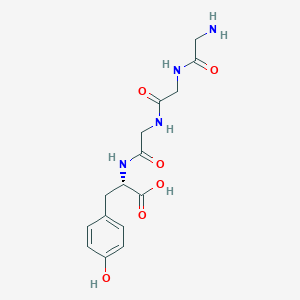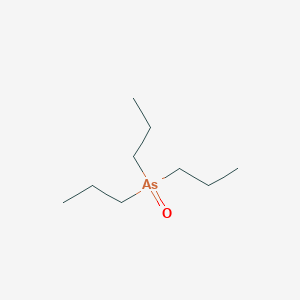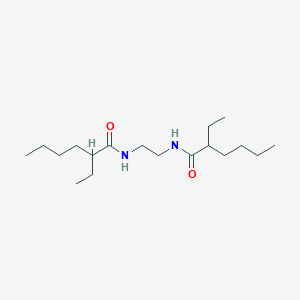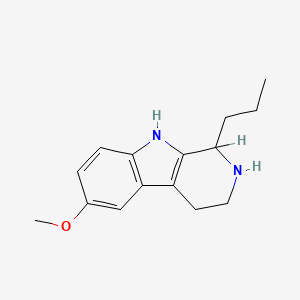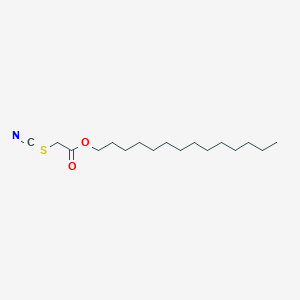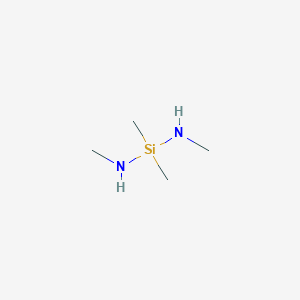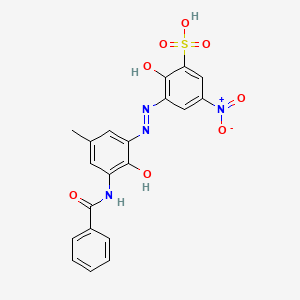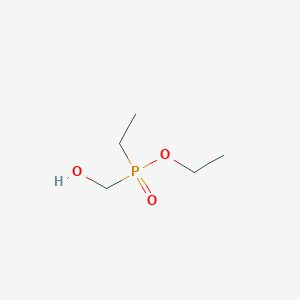
Ethyl ethyl(hydroxymethyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ethyl(hydroxymethyl)phosphinate is an organophosphorus compound characterized by the presence of both ethyl and hydroxymethyl groups attached to a phosphinate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl ethyl(hydroxymethyl)phosphinate typically involves the reaction of ethyl phosphinate with formaldehyde under basic conditions. The reaction proceeds as follows: [ \text{Ethyl phosphinate} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: Ethyl ethyl(hydroxymethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the substituent introduced.
科学的研究の応用
Ethyl ethyl(hydroxymethyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of ethyl ethyl(hydroxymethyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The compound’s effects on metabolic pathways are mediated through its interaction with key enzymes and regulatory proteins.
類似化合物との比較
Ethyl ethyl(hydroxymethyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Methyl methyl(hydroxymethyl)phosphinate: Similar structure but with methyl groups instead of ethyl groups, leading to variations in chemical properties and uses.
Uniqueness: The presence of both ethyl and hydroxymethyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
5856-95-1 |
|---|---|
分子式 |
C5H13O3P |
分子量 |
152.13 g/mol |
IUPAC名 |
[ethoxy(ethyl)phosphoryl]methanol |
InChI |
InChI=1S/C5H13O3P/c1-3-8-9(7,4-2)5-6/h6H,3-5H2,1-2H3 |
InChIキー |
GHWUPMORVBIQSL-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


